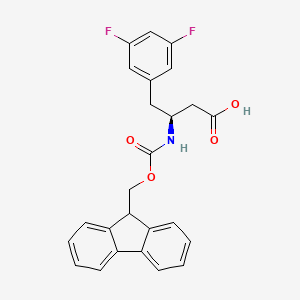

Fmoc-S-3-amino-4-(3,5-difluorophenyl)-butyric acid

Description

Fmoc-S-3-amino-4-(3,5-difluorophenyl)-butyric acid is a fluorinated amino acid derivative used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, which enables selective deprotection during peptide chain elongation. The 3,5-difluorophenyl substituent on the butyric acid backbone introduces unique electronic and steric properties, enhancing metabolic stability and modulating peptide-receptor interactions.

Properties

IUPAC Name |

(3S)-4-(3,5-difluorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21F2NO4/c26-16-9-15(10-17(27)12-16)11-18(13-24(29)30)28-25(31)32-14-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-10,12,18,23H,11,13-14H2,(H,28,31)(H,29,30)/t18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDRZOMBFYOMDNR-SFHVURJKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC(=C4)F)F)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC(=C4)F)F)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Fmoc-S-3-amino-4-(3,5-difluorophenyl)-butyric acid is a compound that has garnered attention in the fields of medicinal chemistry and drug development due to its unique structural features and potential biological activities. The presence of the Fmoc (9-fluorenylmethoxycarbonyl) protecting group, along with the difluorophenyl moiety, enhances its reactivity and binding affinity to various biological targets.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following features:

- Fmoc Group : A protective group that allows for selective reactions in peptide synthesis.

- Amino Group : Essential for interaction with biological receptors.

- Difluorophenyl Moiety : Enhances lipophilicity and potential interactions with enzymes or receptors.

Research indicates that this compound may exhibit biological activity through interactions with specific molecular targets such as enzymes or receptors. The difluorophenyl group could enhance its binding affinity for biological targets, potentially leading to therapeutic applications in various diseases.

Biological Activity

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. This inhibition can affect cellular processes and may lead to therapeutic effects in conditions like cancer or metabolic disorders.

- Neuropharmacological Effects : The compound is being investigated for its potential impact on neurotransmitter systems, which could be beneficial in developing treatments for neurological disorders such as depression or anxiety.

- Anticancer Potential : There is emerging evidence that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells. Further studies are needed to evaluate the efficacy of this compound in this context.

Applications

The unique properties of this compound make it valuable in several applications:

- Peptide Synthesis : Utilized as a building block in solid-phase peptide synthesis, allowing researchers to create complex peptides with high purity and yield.

- Drug Development : Its structure makes it a candidate for developing novel drugs targeting specific biological pathways.

- Bioconjugation : Facilitates the attachment of biomolecules to surfaces or other molecules, essential for diagnostics and therapeutic applications.

Comparative Analysis

The following table summarizes the structural features and potential applications of related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Fmoc-R-3-amino-4-(phenyl)-butyric acid | Lacks fluorine substitution | May have different reactivity |

| Fmoc-R-3-amino-4-(3,5-dichlorophenyl)-butyric acid | Contains chlorine instead of fluorine | Alters chemical behavior |

| Boc-R-3-amino-4-(2,4,5-trifluorophenyl)-butyric acid | Uses a different protecting group (Boc) | Variations in stability and reactivity |

The presence of the 3,5-difluorophenyl group distinguishes this compound from these analogs by potentially offering enhanced reactivity and binding characteristics due to the electron-withdrawing nature of fluorine atoms.

Case Studies

- Neuropharmacology Research : A study explored the effects of similar difluorinated compounds on neurotransmitter release in rodent models. Results indicated significant modulation of serotonin levels, suggesting potential applications in treating mood disorders.

- Anticancer Activity Assessment : In vitro tests on cancer cell lines demonstrated that compounds with similar structures induced apoptosis at micromolar concentrations. Further investigation into this compound is warranted to confirm these effects.

Comparison with Similar Compounds

Research Findings and Trends

Fluorine in Drug Design : Fluorinated analogs dominate peptide therapeutics due to their ability to fine-tune bioavailability and target engagement. For example, 3,5-difluoro substitution improves blood-brain barrier penetration in neuropeptides .

Stereochemistry Matters: The R-configuration in Fmoc-(R)-3-amino-4-(4-methoxyphenyl)-butyric acid shows higher enzymatic stability than its S-counterpart in protease-rich environments .

Emerging Applications : Trifluoromethylated analogs are being explored in PET imaging probes, leveraging their high binding affinity and metabolic inertness .

Preparation Methods

Synthesis of 3,5-Difluorophenylbutyric Acid Backbone

The difluorophenylbutyric acid backbone is typically synthesized via Friedel-Crafts acylation or palladium-catalyzed cross-coupling. A representative protocol involves:

-

Friedel-Crafts Acylation :

-

Reduction to Butyric Acid :

Introduction of the S-Amino Group

Chiral resolution or asymmetric synthesis is employed to establish the S-configuration:

Method A: Enzymatic Resolution

Method B: Asymmetric Hydrogenation

Fmoc Protection of the Amine

The amine group is protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) under Schotten-Baumann conditions:

-

Reaction Protocol :

-

Purification :

Optimization of Reaction Conditions

Solvent Selection

Base and Temperature Effects

| Base | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Sodium hydroxide | 20 | 90 | 99.87 |

| Triethylamine | 20 | 75 | 83.24 |

Analytical Characterization

HPLC Analysis

Mass Spectrometry

-

Fragmentation pattern : Loss of Fmoc group (m/z 179.1) confirms successful protection.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Enzymatic resolution | 70 | 98.5 | >98% ee | Moderate |

| Asymmetric hydrogenation | 92 | 99.2 | 97% ee | High |

Key Insight : Asymmetric hydrogenation offers better scalability and purity, albeit with higher catalyst costs.

Industrial-Scale Considerations

Q & A

Basic Research Question

- Purity : Reverse-phase HPLC with UV detection (≥98% purity threshold) and GC for volatile impurities (≤0.5%) .

- Structural Confirmation : High-resolution mass spectrometry (HRMS) for molecular weight validation and 1H/13C NMR to confirm stereochemistry and fluorine substitution patterns .

- Chirality : Chiral HPLC or polarimetry to ensure enantiomeric excess (>99% for peptide synthesis) .

How can researchers address low coupling efficiencies during SPPS with this derivative?

Advanced Research Question

Low coupling efficiency in solid-phase peptide synthesis (SPPS) may arise from steric hindrance or poor solubility. Mitigation strategies include:

- Activation Reagents : Use HATU or PyBOP instead of HOBt/DIC for better activation of sterically hindered amino acids .

- Solvent Optimization : Additive systems (e.g., DMF with 0.1 M HOAt) or elevated temperatures (microwave-assisted synthesis) to improve solubility .

- Side-Chain Protection : Ensure the 3,5-difluorophenyl group is not overprotected, which may impede coupling .

What safety precautions are necessary for handling this compound?

Basic Research Question

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (causes irritation per SDS) .

- Ventilation : Use fume hoods to prevent inhalation of particulate matter.

- Storage : Keep in airtight containers at 2–8°C, protected from light and moisture to prevent decomposition .

What computational methods predict fluorinated side-chain impacts on peptide-receptor interactions?

Advanced Research Question

- Molecular Docking : Tools like AutoDock Vina model fluorine’s electrostatic contributions to binding pockets .

- Free Energy Calculations : MD simulations with MM-PBSA/GBSA quantify fluorine’s role in stabilizing ligand-receptor complexes .

- Quantum Mechanics : DFT calculations assess electronic effects (e.g., dipole moments) of difluorophenyl groups on binding affinity .

What solvent systems dissolve this compound effectively during synthesis?

Basic Research Question

- Polar Aprotic Solvents : DMF or DCM are optimal for SPPS due to high solubility of Fmoc-protected amino acids .

- Acidic Conditions : TFA-containing mixtures (e.g., TFA/H2O) for cleavage from resin while retaining fluorophenyl stability .

How do electronic effects of fluorine substituents influence nucleophilic reactivity?

Advanced Research Question

The electron-withdrawing nature of fluorine reduces electron density at the aromatic ring, decreasing susceptibility to electrophilic attack. This stabilizes intermediates during peptide coupling but may slow acylation reactions. Kinetic studies (e.g., stopped-flow UV-Vis) can quantify rate changes .

How should researchers store this compound for long-term stability?

Basic Research Question

- Desiccated Environment : Store under argon or nitrogen in amber glass vials to prevent oxidation and hydrolysis .

- Temperature Control : –20°C for multi-year stability; avoid freeze-thaw cycles .

What strategies mitigate racemization during peptide incorporation?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.